Qualaquin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

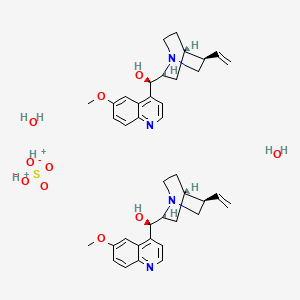

Quinine sulfate dihydrate is a hydrate. It contains a quinine sulfate.

Aplicaciones Científicas De Investigación

Treatment of Malaria

Qualaquin is FDA-approved specifically for the treatment of uncomplicated Plasmodium falciparum malaria. It is indicated for patients who cannot tolerate other treatments or in regions where resistance to chloroquine has been documented .

- Mechanism of Action : Quinine sulfate acts by inhibiting nucleic acid synthesis, protein synthesis, and glycolysis in the malaria parasite. It binds with hemazoin in parasitized erythrocytes, although the precise mechanism remains partially understood .

Side Effects and Risks

While effective, this compound is associated with a range of side effects, primarily a cluster of symptoms known as "cinchonism," which includes headache, dizziness, and visual disturbances . The FDA has issued warnings regarding serious adverse reactions when used for unapproved indications, such as nocturnal leg cramps, leading to severe outcomes including thrombocytopenia and even fatalities .

Pharmacokinetics and Dosage

A pharmacokinetic study revealed that the maximum concentration (Cmax) of quinine in patients with uncomplicated malaria was significantly higher than in healthy subjects. The average Cmax was found to be 8.4 mcg/mL in malaria patients compared to 3.2 mcg/mL in healthy volunteers .

Table 1: Pharmacokinetic Parameters of Quinine Sulfate

| Parameter | Healthy Subjects (N=23) | Malaria Patients (N=15) |

|---|---|---|

| Dose (mg/kg) | 8.7 | 10 |

| Tmax (hours) | 2.8 ± 0.8 | 5.9 ± 4.7 |

| Cmax (mcg/mL) | 3.2 ± 0.7 | 8.4 |

| AUC0–12 (mcg*h/mL) | 28.0 | 73.0 |

Emerging Research Applications

Recent studies have explored the potential of quinine sulfate beyond its traditional use against malaria.

Potential Antiviral Activity

Quinine has shown promise as a potential treatment for COVID-19 due to its ability to bind to viral proteins and inhibit their function . In silico studies indicate that quinine sulfate may share similar antiviral properties with chloroquine and hydroxychloroquine, which are also derivatives of quinine .

Effects on Neurotransmitter Synthesis

Research indicates that quinine affects serotonin biosynthesis, suggesting a broader impact on neurotransmitter regulation . This finding opens avenues for investigating quinine's role in neurological disorders or mood regulation.

Case Studies

Several clinical studies have documented the efficacy and safety of quinine sulfate in treating malaria:

- A study conducted in Southeast Asia reported cure rates of 85-87% with seven days of monotherapy using quinine, comparable to previous findings over a decade earlier .

- In Equatorial Guinea, a study involving children demonstrated a cure rate of 94.5% with quinine compared to lower rates with other treatments like chloroquine .

Table 2: Summary of Clinical Studies on Quinine Efficacy

| Study Location | Population | Treatment Duration | Cure Rate (%) |

|---|---|---|---|

| Southeast Asia | Male patients (15-64) | 7 days | 85-87 |

| Equatorial Guinea | Children (6-59 months) | 7 days | 94.5 |

Análisis De Reacciones Químicas

Biosynthetic Pathways

Quinine’s quinuclidine moiety originates from secologanin through a multi-step pathway :

-

Hydrolysis of vincoside to dialdehyde 330 .

-

Intramolecular reductive alkylation forms 342 , equilibrating with hemiaminal 343 .

-

Oxidation and reduction yield intermediate 344 , followed by indole-to-quinoline rearrangement via amino aldehyde 346 .

Key intermediates like 345 (oxidized form) and 346 (hydrolyzed product) highlight the role of redox reactions in biosynthesis .

3.1. Hepatic Metabolism

Quinine is primarily metabolized by CYP3A4 to 3-hydroxyquinine, with minor pathways involving CYP2C19 :

textPharmacokinetic Parameters: - Half-life: ~18 hours - Clearance: 0.17 L/h/kg (healthy) vs. 0.09 L/h/kg (malaria patients)[8]

3.2. Photodegradation

Under UV light, quinine undergoes bond cleavage:

-

Primary products : Carboxymefloquine methyl ester (MQ-34a ) and benzyl alcohol (MQ-34b ) via C11–C12 bond rupture .

-

Mechanism : Radical formation at C11 initiates degradation, accelerated at alkaline pH .

4.1. Enzyme Inhibition

Quinine competitively inhibits tryptophan hydroxylase 2 (TPH2) , a key enzyme in serotonin biosynthesis :

textKinetic parameters (TPH2 inhibition): - Kₘ (tryptophan): 0.12 mM - Kᵢ (quinine): 1.8 mM[5]

4.2. Drug-Drug Interactions

-

Neuromuscular blockers : Quinine potentiates respiratory depression (e.g., with pancuronium) .

-

CYP3A4 inducers (e.g., rifampin) reduce quinine plasma levels .

Adverse Reactions

While not purely chemical, hematological reactions like thrombocytopenia and hemolytic-uremic syndrome correlate with quinine’s immunogenic properties .

Propiedades

Fórmula molecular |

C40H54N4O10S |

|---|---|

Peso molecular |

782.9 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 |

Clave InChI |

ZHNFLHYOFXQIOW-LPYZJUEESA-N |

SMILES isomérico |

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-] |

SMILES canónico |

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-] |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.